molecular formula C14H14N4S B6436654 4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine CAS No. 2549012-65-7

4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B6436654
CAS No.: 2549012-65-7
M. Wt: 270.35 g/mol
InChI Key: NTKVRNXHWLMYQM-UHFFFAOYSA-N
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Description

4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[(pyrimidin-2-yl)methyl]-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

4-ethyl-N-(pyrimidin-2-ylmethyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-2-10-5-3-6-11-13(10)18-14(19-11)17-9-12-15-7-4-8-16-12/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKVRNXHWLMYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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